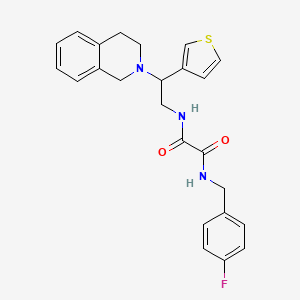![molecular formula C9H13NO B2702620 (1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one CAS No. 350015-81-5](/img/structure/B2702620.png)
(1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one, also known as quinuclidin-3-one, is a bicyclic organic compound with a nitrogen atom in its structure. It has been extensively studied due to its unique chemical and biological properties.
Applications De Recherche Scientifique
Synthesis and Potential Applications
(1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one and its enantiomer have been identified as potential starting compounds for the synthesis of anatoxin-a, a potent neurotoxin. The compounds were obtained from cyclooctadiene, showcasing a method for synthesizing enantiomerically enriched β-lactams, which could serve as precursors in the synthesis of complex molecular structures including eight-membered cyclic β-amino acid derivatives (Forró, Árva, & Fülöp, 2001).
Organocatalysis
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has been highlighted as an effective organocatalyst for both acyl transfer and the ring-opening polymerization of cyclic esters. Its ability to activate esters and alcohols simultaneously provides a simple and accessible methodology for the synthesis of tailor-made polyesters, indicating the role of similar bicyclic compounds in catalysis and polymer chemistry (Pratt et al., 2006).
Synthesis of Multicyclic Semi-Alkaloids
1-Azabicyclo[3.3.0]oct-3-en-2-one derivatives were synthesized through a cascade reaction with arylidene azlactones, producing a novel class of multicyclic semi-alkaloids. These compounds demonstrated good antimicrobial activity, showcasing the therapeutic and biological potential of bicyclic compounds (Parhizkar et al., 2017).
Conformational Studies
Conformational studies of 8-phenethyl-8-azabicyclo[4.3.1]decan-10α-ol provided insights into the equilibrium between two conformers of this azabicyclanol, which could influence the design and synthesis of drugs and molecules with specific stereochemical requirements (Arias, Gálvez, & Rico, 1990).
Anticonvulsant Activities
Phenyl-substituted bicyclic 2,4-oxazolidinediones, specifically 8,9-dioxo-6-phenyl-1-aza-7-oxabicyclo[4.2.1]nonane and related compounds, were investigated for anticonvulsant activities in mice. These studies highlight the potential of bicyclic compounds in developing new anticonvulsant drugs, offering insights into the relationship between molecular structure and pharmacological activity (Brouillette et al., 1988).
Organocatalyst for Regiospecific Synthesis
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) was also used as an organocatalyst for the regiospecific synthesis of 1,4,5-trisubstituted N-vinyl-1,2,3-triazoles, demonstrating the utility of bicyclic compounds in facilitating specific synthetic pathways. This method provides a straightforward approach to synthesizing triazoles, highlighting the versatility of bicyclic organocatalysts in organic synthesis (Ramachary, Gujral, Peraka, & Reddy, 2017).
Propriétés
IUPAC Name |
(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h1-2,7-8H,3-6H2,(H,10,11)/b2-1-/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFGPHLZVAEHME-DREYKADXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC=C1)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1C[C@@H]2[C@H](CC/C=C1)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2702537.png)
![2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2702538.png)
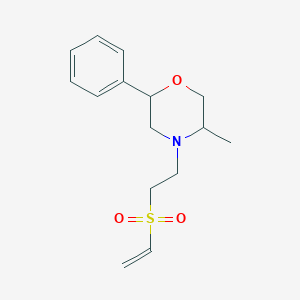
![ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate](/img/no-structure.png)
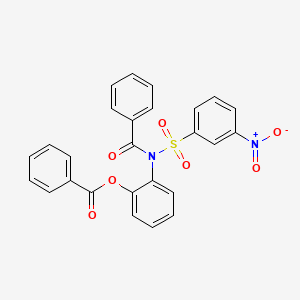
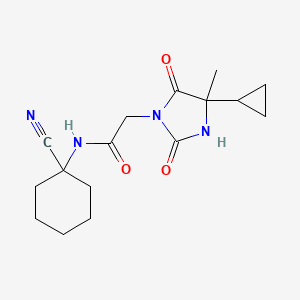
![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2702544.png)
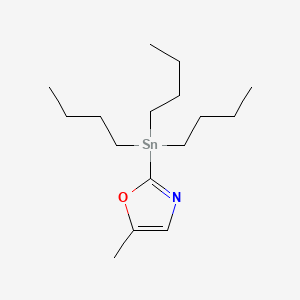
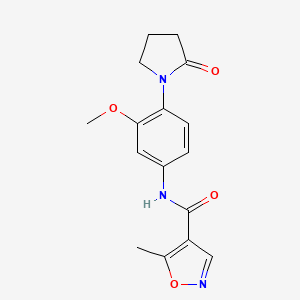
![methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2702550.png)

![3-benzyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702553.png)
![(E)-methyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702554.png)
